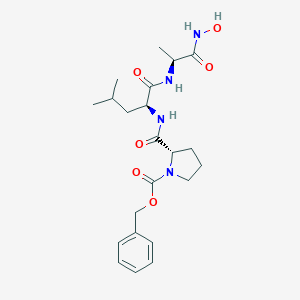

Z-Pro-leu-ala-nhoh

Vue d'ensemble

Description

Synthesis Analysis

Peptides containing Z-alpha,beta-dehydroleucine, similar to "Z-Pro-leu-ala-nhoh", have been synthesized to investigate their solution conformations, indicating a strong tendency to stabilize folded Type II beta-turn conformations when positioned at specific locations within a peptide chain (Uma et al., 1989).

Molecular Structure Analysis

Investigations into the gas phase IR spectra of tri-peptides like Z-Pro-Leu-Gly highlight the effect of C-terminal amide capping on secondary structures. These studies suggest different hydrogen-bonding networks based on the presence or absence of specific terminal groups, which significantly influence the peptide's overall structure (Chakraborty et al., 2012).

Chemical Reactions and Properties

The stabilization of zwitterionic structures of amino acids by ammonium ions, as seen in compounds related to "Z-Pro-leu-ala-nhoh", provides insights into the chemical behavior and interaction strengths of amino acids in various conditions. This stabilization plays a crucial role in the existence of zwitterionic structures in biological systems (Wu & McMahon, 2008).

Physical Properties Analysis

The synthesis and conformational analysis of homochiral model peptides have shown that modifications to amino acids can significantly impact their ability to fold into specific structures like β-bends and helical structures, which are crucial for understanding the physical properties of these peptides (Kamphuis et al., 2010).

Chemical Properties Analysis

Investigations into the synthesis and properties of polypeptides containing proline provide insights into the chemical nature and potential applications of peptides. High-purity synthesis methods and the study of copolypeptides with various amino acids reveal the solubility and structural characteristics important for understanding the chemical properties of such compounds (Iizuka et al., 1993).

Applications De Recherche Scientifique

Calpain Inhibition : A study identified a related compound, Z-(D)Ala-Leu-Phe-(OCO-2,6-Fl2-Ph) (69), as a selective time-dependent inhibitor of calpain I, a protease, with specificity greater than previous substrates (Harris et al., 1995).

Collagenase Inhibition : Z-Pro-Leu-Ala-NHOH and its variant Z-Pro-D-Leu-D-Ala-NHOH show potent inhibitory activity against collagenases, enzymes that break down collagen, in both tadpoles and human skin, with an IC50 in the order of 10^-6 M (Odake et al., 1990).

Neurite Outgrowth Promotion : Another related compound, Z-Leu-Leu-Leu-al (ZLLLal), is a strong peptide protease inhibitor that induces neurite outgrowth in PC12h cells, a model for neurobiological studies (Saito et al., 1990).

Enzyme Inhibition Studies : Z-Pro-Leu-Gly–OH and Z-Pro-Leu-Gly–NH2, compounds structurally similar to Z-Pro-Leu-Ala-NHOH, were studied for their secondary structures, which are significant in understanding peptide interactions in biological systems (Chakraborty et al., 2012).

Antihypertensive Activity : Z-Pro-Leu-Trp, a structurally related peptide, was found to inhibit angiotensin I-converting enzyme and exhibited antihypertensive effects in rats (Maruyama et al., 1987).

Safety And Hazards

Propriétés

IUPAC Name |

benzyl (2S)-2-[[(2S)-1-[[(2S)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O6/c1-14(2)12-17(20(28)23-15(3)19(27)25-31)24-21(29)18-10-7-11-26(18)22(30)32-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18,31H,7,10-13H2,1-3H3,(H,23,28)(H,24,29)(H,25,27)/t15-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGYGQYGBIUTAJ-SZMVWBNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Pro-leu-ala-nhoh | |

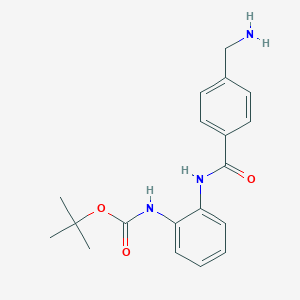

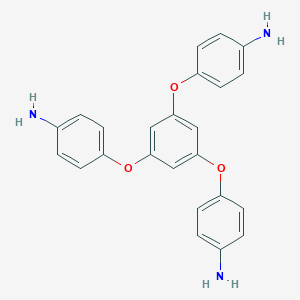

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B44154.png)

![4-(Trifluoromethyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B44170.png)

![Methyl (4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3-ethoxycarbonyloxy-6-formyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44178.png)

![Methyl (4R)-4-[(1S,2S,4R,5R,7R,10R,11S,14R,15R,18S)-7-ethoxycarbonyloxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadecan-15-yl]pentanoate](/img/structure/B44182.png)